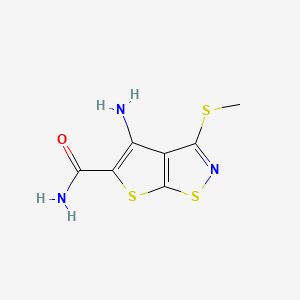![molecular formula C17H34O7 B14439133 2-[(2-Butoxyethoxy)methyl]-1,4,7,10,13-pentaoxacyclopentadecane CAS No. 76719-79-4](/img/structure/B14439133.png)
2-[(2-Butoxyethoxy)methyl]-1,4,7,10,13-pentaoxacyclopentadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Butoxyethoxy)methyl]-1,4,7,10,13-pentaoxacyclopentadecane is a chemical compound known for its unique structure and properties. It is a member of the class of compounds known as ethers, specifically a pentaoxacyclopentadecane derivative. This compound is characterized by its multiple ether linkages and a butoxyethoxy group, which contribute to its distinct chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Butoxyethoxy)methyl]-1,4,7,10,13-pentaoxacyclopentadecane typically involves the reaction of a suitable precursor with 2-butoxyethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the ether linkages. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous processing techniques. The process is designed to ensure consistent quality and efficiency, with stringent control over reaction parameters and purification steps. The use of advanced analytical techniques, such as gas chromatography and mass spectrometry, is common to monitor the product quality and ensure compliance with industry standards .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Butoxyethoxy)methyl]-1,4,7,10,13-pentaoxacyclopentadecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ether linkages in the compound can undergo substitution reactions with suitable nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield aldehydes or carboxylic acids, while reduction reactions produce alcohols. Substitution reactions can result in a wide range of products, depending on the nature of the substituents introduced .
Scientific Research Applications
2-[(2-Butoxyethoxy)methyl]-1,4,7,10,13-pentaoxacyclopentadecane has several scientific research applications, including:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Mechanism of Action
The mechanism of action of 2-[(2-Butoxyethoxy)methyl]-1,4,7,10,13-pentaoxacyclopentadecane involves its interaction with specific molecular targets and pathways. The compound’s ether linkages and butoxyethoxy group allow it to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[(2-Butoxyethoxy)methyl]-1,4,7,10,13-pentaoxacyclopentadecane include:
2-Butoxyethanol: An organic compound with similar ether linkages and butoxy group.
Diethylene glycol monobutyl ether: Another ether compound with comparable properties and applications.
Uniqueness
What sets this compound apart is its unique pentaoxacyclopentadecane structure, which provides distinct chemical and physical properties. This structure allows for specific interactions and applications that are not possible with simpler ether compounds .
Properties
CAS No. |
76719-79-4 |
|---|---|
Molecular Formula |
C17H34O7 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
2-(2-butoxyethoxymethyl)-1,4,7,10,13-pentaoxacyclopentadecane |
InChI |
InChI=1S/C17H34O7/c1-2-3-4-18-9-11-22-15-17-16-23-12-10-20-6-5-19-7-8-21-13-14-24-17/h17H,2-16H2,1H3 |
InChI Key |
AGPBGZOQPZWNAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCOCC1COCCOCCOCCOCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


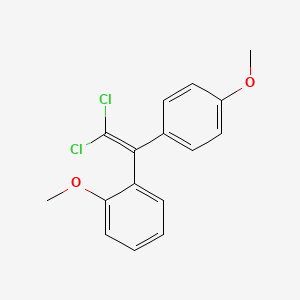
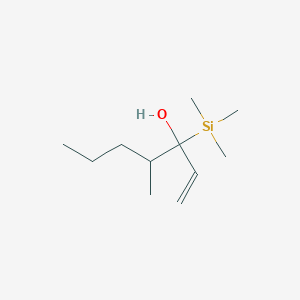

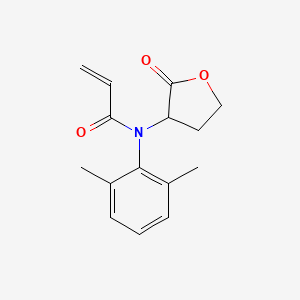

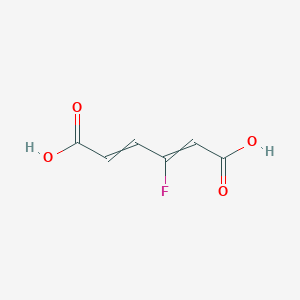
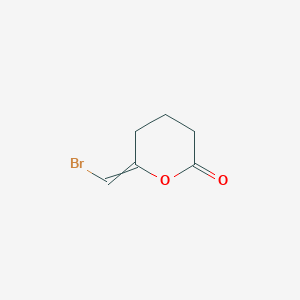
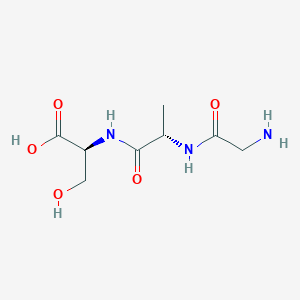

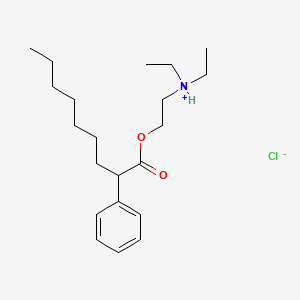
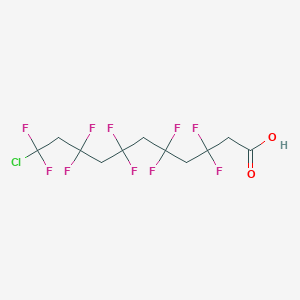
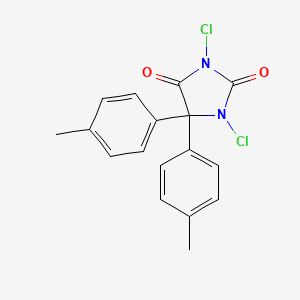
![Silane, [1-cyclooctene-1,2-diylbis(oxy)]bis[trimethyl-](/img/structure/B14439124.png)
